Bhq-O-5HT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

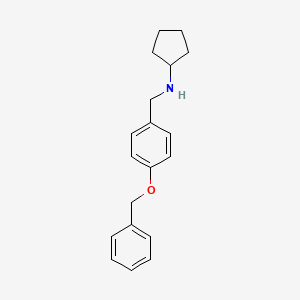

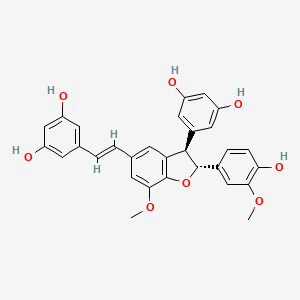

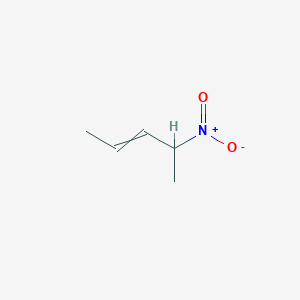

BHQ-O-5HT, also known as photoactivatable serotonin, is a compound designed to release serotonin (5-hydroxytryptamine) upon exposure to light. This compound is particularly useful in biological research for studying the role of serotonin in various physiological processes. Serotonin is a neurotransmitter involved in regulating mood, appetite, memory, learning, and pain, among other functions .

準備方法

The synthesis of BHQ-O-5HT involves several steps. Initially, N-Boc-5HT (tert-butyl (2-(5-hydroxy-1H-indol-3-yl) ethyl)carbamate) is prepared. This compound is then reacted with MOM-BHQ-OMs (methoxymethyl-protected BHQ mesylate) in the presence of potassium carbonate in acetonitrile. The reaction mixture is refluxed for two days to yield MOM-BHQ-O-5HT(N-Boc). Finally, global deprotection with trifluoroacetic acid in dichloromethane provides this compound .

化学反応の分析

BHQ-O-5HT undergoes photolysis reactions, where it releases serotonin upon exposure to light. This process can be triggered using either one-photon excitation at 368 nm or two-photon excitation at 740 nm. The quantum efficiency for one-photon photolysis is 0.40 at 365 nm in KMOPS buffer at pH 7.2 . The major product formed from this reaction is free serotonin, which can then interact with its biological targets .

科学的研究の応用

BHQ-O-5HT has a wide range of applications in scientific research. It has been used to study serotonin-regulated physiological processes in various biological systems, including cultured neurons, zebrafish larvae, and developing embryos. The compound allows for precise temporal control of serotonin release, making it a valuable tool for investigating the role of serotonin in mood regulation, pain perception, and embryonic development . Additionally, this compound has been utilized in studies exploring the effects of serotonin on neural activity and left-right asymmetry in embryonic development .

作用機序

BHQ-O-5HT is a “caged” serotonin molecule that releases serotonin upon photoactivation. The release of serotonin is controlled by light exposure, enabling researchers to study the effects of serotonin in a temporally precise manner. Once released, serotonin can interact with its receptors and other molecular targets, influencing various signaling pathways involved in mood regulation, pain perception, and other physiological processes .

類似化合物との比較

BHQ-O-5HT is unique in its ability to release serotonin upon light activation. Similar compounds include BHQ-N-5HT, which also releases serotonin but through a different photolysis mechanism. Another related compound is [Ru(bpy)2(PMe3)(5HT)]2+, a ruthenium-bipyridyl based caged serotonin that is activated by visible light . These compounds differ in their photolysis mechanisms and the wavelengths of light required for activation, but all serve the purpose of enabling controlled release of serotonin for research purposes .

特性

分子式 |

C20H18BrN3O2 |

|---|---|

分子量 |

412.3 g/mol |

IUPAC名 |

2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxymethyl]-8-bromoquinolin-7-ol |

InChI |

InChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2 |

InChIキー |

CCXVAJCOBSSSOW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC2=C1C=CC(=C2Br)O)COC3=CC4=C(C=C3)NC=C4CCN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)